molecular formula C3H4BrF B12440040 (1S,2R)-1-bromo-2-fluorocyclopropane

(1S,2R)-1-bromo-2-fluorocyclopropane

Cat. No.: B12440040
M. Wt: 138.97 g/mol
InChI Key: QGUCACBCRXRFMI-STHAYSLISA-N
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Description

(1S,2R)-1-bromo-2-fluorocyclopropane is a chiral cyclopropane derivative characterized by the presence of bromine and fluorine atoms attached to the cyclopropane ring. The stereochemistry of this compound is specified by the (1S,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-bromo-2-fluorocyclopropane can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. For example, the reaction of an alkene with a diazo compound in the presence of a rhodium or copper catalyst can yield the desired cyclopropane derivative with high stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-bromo-2-fluorocyclopropane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and other nucleophilic species for substitution reactions.

    Reducing Agents: Hydrogen gas with palladium catalysts or lithium aluminum hydride for reduction reactions.

    Oxidizing Agents: Peracids or other oxidizing agents for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while reduction and oxidation reactions can produce cyclopropane derivatives with different functional groups .

Mechanism of Action

The mechanism of action of (1S,2R)-1-bromo-2-fluorocyclopropane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into the active sites of enzymes or bind to receptors with high specificity. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,2R)-1-bromo-2-fluorocyclopropane include other chiral cyclopropane derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both bromine and fluorine atoms. This combination of features imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry and various research applications .

Properties

Molecular Formula

C3H4BrF

Molecular Weight

138.97 g/mol

IUPAC Name

(1S,2R)-1-bromo-2-fluorocyclopropane

InChI

InChI=1S/C3H4BrF/c4-2-1-3(2)5/h2-3H,1H2/t2-,3+/m0/s1

InChI Key

QGUCACBCRXRFMI-STHAYSLISA-N

Isomeric SMILES

C1[C@H]([C@H]1Br)F

Canonical SMILES

C1C(C1Br)F

Origin of Product

United States

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